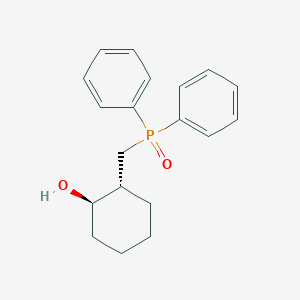
((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C19H23O2P It is known for its unique structure, which includes a cyclohexyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: While specific industrial production methods for ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide are not widely documented, the synthesis typically involves the use of common reagents and conditions found in laboratory settings, scaled up for industrial use.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the phosphine oxide moiety.
Substitution: The compound can participate in substitution reactions, especially involving the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like dipyridinium dichromate in N,N-dimethylformamide at ambient temperature.
Reduction: Reagents such as sodium tetrahydroborate and boron trifluoride diethyl etherate in THF.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Reduced forms of the phosphine oxide.
Substitution: Substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry due to its ability to bind to metal centers.
Biology:
- Potential applications in biochemical studies involving phosphine oxides.
Medicine:
- Investigated for its potential use in drug development and as a pharmacological agent.
Industry:
- Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets through its hydroxyl and phosphine oxide groups. These interactions can influence various biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
- The presence of the cyclohexyl ring and the specific arrangement of functional groups in ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide) provides unique reactivity and binding properties compared to other phosphine oxides.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H23O2P |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1R,2R)-2-(diphenylphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16,19-20H,7-9,14-15H2/t16-,19+/m0/s1 |
InChI-Schlüssel |
XMIFTCHCGGTCPI-QFBILLFUSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


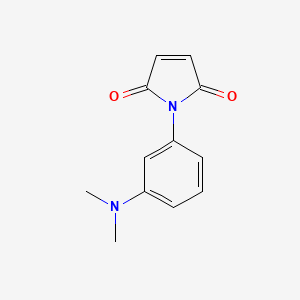
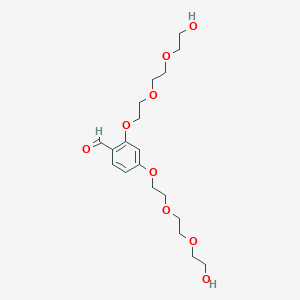
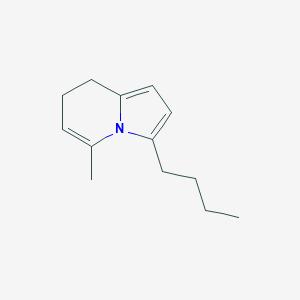
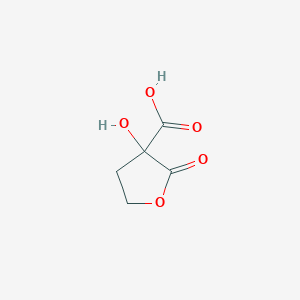
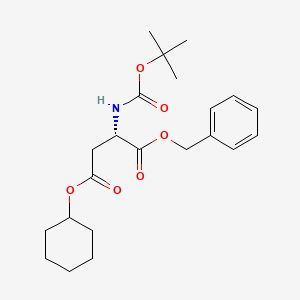
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
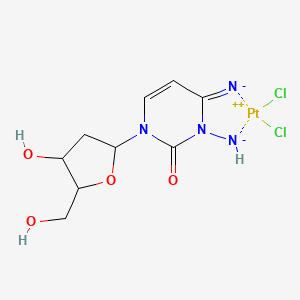
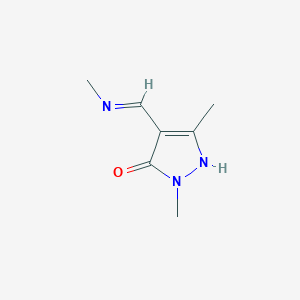
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)

![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)

